4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
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Overview
Description
4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine typically involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amine derivatives, and various substituted pyrrolidine derivatives .
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as pyrrolidine-2,5-diones and pyrrolizines.
Dimethoxyphenyl derivatives: Compounds with similar 3,5-dimethoxyphenyl groups, such as 3,5-dimethoxybenzaldehyde.
Uniqueness
4-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a 3,5-dimethoxyphenyl group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O2/c1-15-9-3-8(4-10(5-9)16-2)11-6-14-7-12(11)13/h3-5,11-12,14H,6-7,13H2,1-2H3 |
InChI Key |
NGLFJVFDGDQRHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2N)OC |
Origin of Product |
United States |
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